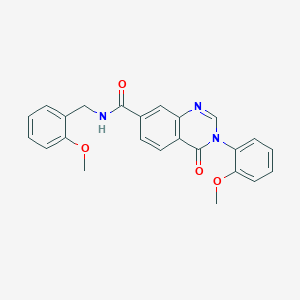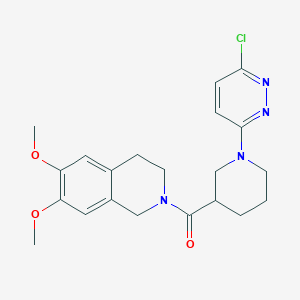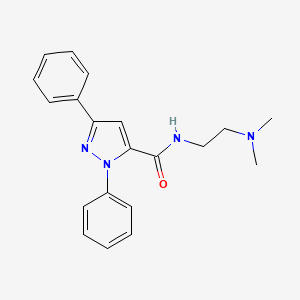![molecular formula C22H24N4O4 B10992886 N~5~-carbamoyl-N~2~-[(2-phenyl-1H-indol-1-yl)acetyl]-D-ornithine](/img/structure/B10992886.png)
N~5~-carbamoyl-N~2~-[(2-phenyl-1H-indol-1-yl)acetyl]-D-ornithine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~5~-carbamoyl-N~2~-[(2-phenyl-1H-indol-1-yl)acetyl]-D-ornithine is a synthetic compound that combines the structural features of indole and ornithine. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties Ornithine, an amino acid, plays a crucial role in the urea cycle
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N5-carbamoyl-N~2~-[(2-phenyl-1H-indol-1-yl)acetyl]-D-ornithine typically involves multiple steps:
Formation of the Indole Moiety: The indole nucleus can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Acylation of Indole: The indole derivative is then acylated with an appropriate acyl chloride to introduce the acetyl group.
Coupling with Ornithine: The acylated indole is coupled with D-ornithine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated peptide synthesizers and large-scale reactors to handle the multi-step synthesis efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the carbonyl group in the acetyl moiety can be achieved using reducing agents such as sodium borohydride.
Substitution: The indole ring can participate in electrophilic substitution reactions due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as halogens in the presence of Lewis acids.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced acetyl derivatives.
Substitution: Halogenated indole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N5-carbamoyl-N~2~-[(2-phenyl-1H-indol-1-yl)acetyl]-D-ornithine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound can be studied for its potential as an enzyme inhibitor or receptor ligand. The indole moiety is known to interact with various biological targets, making it a candidate for drug discovery .
Medicine
In medicine, the compound’s potential anticancer and antiviral properties can be explored. Indole derivatives have shown promise in inhibiting the growth of cancer cells and viruses .
Industry
Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its synthesis and application can lead to the discovery of new drugs and bioactive molecules.
Wirkmechanismus
The mechanism of action of N5-carbamoyl-N~2~-[(2-phenyl-1H-indol-1-yl)acetyl]-D-ornithine likely involves interaction with specific molecular targets such as enzymes or receptors. The indole moiety can bind to various receptors, modulating their activity. The ornithine part may interact with enzymes involved in the urea cycle or other metabolic pathways, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N~5~-carbamoyl-N~2~-[(2-phenyl-1H-indol-1-yl)acetyl]-L-ornithine: The L-isomer of the compound, which may have different biological activity.
N~5~-carbamoyl-N~2~-[(2-phenyl-1H-indol-1-yl)acetyl]-D-lysine: A similar compound with lysine instead of ornithine, which may affect its interaction with biological targets.
Uniqueness
N~5~-carbamoyl-N~2~-[(2-phenyl-1H-indol-1-yl)acetyl]-D-ornithine is unique due to its combination of indole and ornithine moieties. This dual functionality allows it to interact with a wide range of biological targets, making it a versatile compound for research and development.
Eigenschaften
Molekularformel |
C22H24N4O4 |
|---|---|
Molekulargewicht |
408.4 g/mol |
IUPAC-Name |
(2R)-5-(carbamoylamino)-2-[[2-(2-phenylindol-1-yl)acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C22H24N4O4/c23-22(30)24-12-6-10-17(21(28)29)25-20(27)14-26-18-11-5-4-9-16(18)13-19(26)15-7-2-1-3-8-15/h1-5,7-9,11,13,17H,6,10,12,14H2,(H,25,27)(H,28,29)(H3,23,24,30)/t17-/m1/s1 |
InChI-Schlüssel |
YGUBFAWPPZARGU-QGZVFWFLSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CC(=O)N[C@H](CCCNC(=O)N)C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CC(=O)NC(CCCNC(=O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(acetylamino)phenyl]-2-(4-bromo-1H-indol-1-yl)acetamide](/img/structure/B10992831.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B10992838.png)
![N-(4-chlorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-valinamide](/img/structure/B10992843.png)
![N-{[2-(3,4-dimethoxyphenyl)quinolin-4-yl]carbonyl}-beta-alanine](/img/structure/B10992845.png)
![methyl 4-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)methyl]benzoate](/img/structure/B10992856.png)
![methyl 5-methyl-2-({[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B10992872.png)
![2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(3-methylpyridin-2-yl)propanamide](/img/structure/B10992880.png)

![6-chloro-1-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B10992887.png)
![N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide](/img/structure/B10992889.png)
![4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(3-methoxyphenyl)benzamide](/img/structure/B10992893.png)
![methyl {8-[(4-benzylpiperidin-1-yl)methyl]-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B10992895.png)
